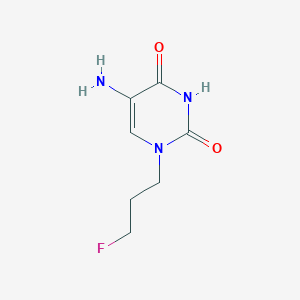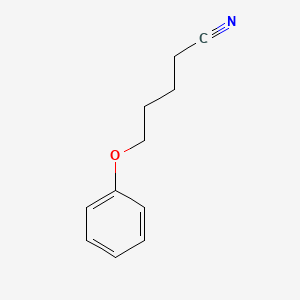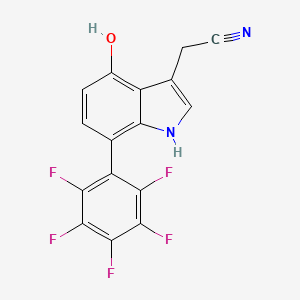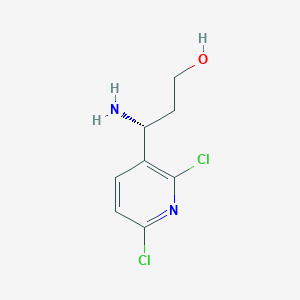
(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL is a chemical compound characterized by the presence of an amino group, a pyridyl ring substituted with two chlorine atoms, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloropyridine and a suitable amino alcohol precursor.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Reaction Steps: The process may include steps like nucleophilic substitution, reduction, and purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to a different functional group.
Substitution: The chlorine atoms on the pyridyl ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in a variety of substituted pyridyl derivatives.
Applications De Recherche Scientifique
(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R)-3-Amino-3-(2,4-dichloro(3-pyridyl))propan-1-OL
- (3R)-3-Amino-3-(2,6-dichloro(4-pyridyl))propan-1-OL
- (3R)-3-Amino-3-(2,6-dichloro(5-pyridyl))propan-1-OL
Uniqueness
(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL is unique due to the specific positioning of the chlorine atoms on the pyridyl ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and can result in different biological or chemical activities.
Propriétés
Formule moléculaire |
C8H10Cl2N2O |
|---|---|
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2,6-dichloropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H10Cl2N2O/c9-7-2-1-5(8(10)12-7)6(11)3-4-13/h1-2,6,13H,3-4,11H2/t6-/m1/s1 |
Clé InChI |
LHJCRNANLPBZLM-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=NC(=C1[C@@H](CCO)N)Cl)Cl |
SMILES canonique |
C1=CC(=NC(=C1C(CCO)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


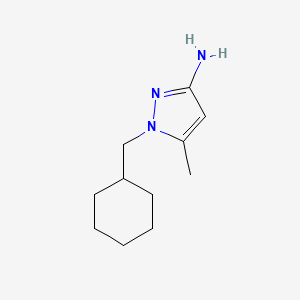
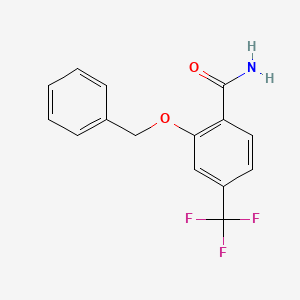
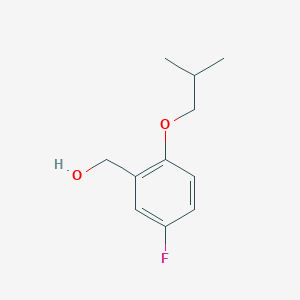

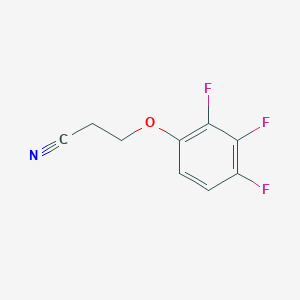
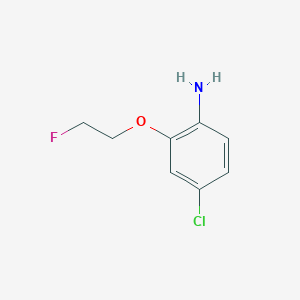

![2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B13081611.png)

